molecular formula C12H17NO4 B8356793 4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid

4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid

Cat. No. B8356793
M. Wt: 239.27 g/mol
InChI Key: CBOABJLCVOOOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-(3-acetyloxypropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-7-10(5-4-6-17-9(3)14)8(2)13-11(7)12(15)16/h13H,4-6H2,1-3H3,(H,15,16)

InChI Key

CBOABJLCVOOOCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CCCOC(=O)C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid benzyl ester, the compound of formula (5) (18.6 g, 56.6 mmol), was dissolved in dry THF (440 mL), and 10% palladium on carbon (1.3 g) was added to the solution under a nitrogen stream. The reaction flask was evacuated until the solvent began to boil, and it was then backfilled with nitrogen (3×). The reaction flask was again evacuated until the solvent began to boil and was backfilled with hydrogen gas (5×). The reaction was then allowed to stir under hydrogen gas overnight. The resulting suspension was filtered to remove the palladium/carbon, and THF was added to redissolve the solids. Most of the THF was evaporated off, after which hexanes were added dropwise, with stirring, to the solution, causing a white solid to precipitate out. The solids were filtered, rinsed with hexanes, and dried overnight under vacuum to give 4-(3-acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid, the compound of formula (6) as a white crystalline powder (12.8 g, 94.2% yield). This compound (12.1 g, 50.2 mmol) was slurried in triethylorthoformate (60 mL), and the slurry cooled to 0° C. in an ice/brine bath. Trifluoroacetic acid (60 mL) was added while maintaining the temperature under 5° C. The resulting solution was stirred for 1 hr, after which water (100 mL) and methylene chloride (100 mL) were added. The mixture was separated, and the organic layer was washed twice with 100 mL water, three times with 100 mL of saturated sodium bicarbonate, and once more with 100 mL of water to neutralize the mixture. The organic layer was then separated and dried, filtered and the solvent was removed from the filtrate under reduced pressure to give an oil. The oil was dried under vacuum overnight, to give crude 4-(3-acetoxypropyl)-3,5-dimethyl)-2-formylpyrrole, the compound of formula (7) as a solid.
Name
4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5 )
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.